3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Overview
Description
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a benzene ring, which is further connected to a urea group, making it a versatile molecule for different chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminobenzylamine and 2-chlorophenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and at a temperature range of 80-100°C.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous stirring to ensure uniform mixing and reaction efficiency. The product is then purified through crystallization or other suitable methods.
Types of Reactions:
Oxidation: The amine group can be oxidized to form a nitro group, resulting in 3-[(3-nitrophenyl)methyl]-1-(2-chlorophenyl)urea.
Reduction: The nitro group can be reduced to an amine group, reverting it back to the original compound.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: 3-[(3-nitrophenyl)methyl]-1-(2-chlorophenyl)urea.
Reduction: this compound.
Substitution: Various substituted phenyl ureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays. Medicine: Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-[(3-Aminophenyl)methyl]-1-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-[(3-Aminophenyl)methyl]-1-(3-chlorophenyl)urea: Another positional isomer with the chlorine atom in a different position.
3-[(3-Aminophenyl)methyl]-1-(2-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: The uniqueness of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea lies in its specific arrangement of functional groups, which can influence its reactivity and interaction with biological targets.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-[(3-aminophenyl)methyl]-3-(2-chlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9,16H2,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMRQOWAZSFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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